molecular formula C7H7F3O3 B6179885 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2624134-57-0

1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B6179885
CAS No.: 2624134-57-0
M. Wt: 196.12 g/mol
InChI Key: BYWBQQUNSMQHQV-UHFFFAOYSA-N
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Description

1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a type of bicyclo[2.1.1]hexane, which is a class of saturated bicyclic structures . These structures are playing an increasingly important role in the development of bio-active compounds .


Synthesis Analysis

The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes, such as this compound, involves an efficient and modular approach . The strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[2.1.1]hexane core . This core is a type of bicyclic structure that is rich in sp3 hybridized carbon atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a [2+2] cycloaddition . This reaction is facilitated by the use of photochemistry .

Future Directions

The future directions for the research and development of 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid and similar compounds involve expanding the toolbox of available bicyclic structures . There is a need for additional work to fully exploit the rich chemical space surrounding the [2.1.1] platform .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dichloro-1,1,1-trifluoropropane", "sodium hydroxide", "methanol", "acetic acid", "hydrogen peroxide", "sodium bicarbonate", "sodium chloride", "water", "tetrahydrofuran", "sodium borohydride", "acetic anhydride", "pyridine", "4-methylmorpholine", "maleic acid" ], "Reaction": [ "Step 1: Conversion of 2,3-dichloro-1,1,1-trifluoropropane to 1,1,1-trifluoro-2-chloro-3-hydroxypropane using sodium hydroxide and methanol", "Step 2: Conversion of 1,1,1-trifluoro-2-chloro-3-hydroxypropane to 1,1,1-trifluoro-2-chloro-3-methoxypropane using acetic acid and methanol", "Step 3: Conversion of 1,1,1-trifluoro-2-chloro-3-methoxypropane to 1-(trifluoromethyl)-2-methoxybicyclo[2.1.1]hexane using hydrogen peroxide and sodium bicarbonate", "Step 4: Conversion of 1-(trifluoromethyl)-2-methoxybicyclo[2.1.1]hexane to 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane using sodium borohydride and acetic anhydride", "Step 5: Conversion of 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane to 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid using pyridine and 4-methylmorpholine, followed by acidification with maleic acid" ] }

CAS No.

2624134-57-0

Molecular Formula

C7H7F3O3

Molecular Weight

196.12 g/mol

IUPAC Name

1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

InChI

InChI=1S/C7H7F3O3/c8-7(9,10)6-1-5(2-6,3-13-6)4(11)12/h1-3H2,(H,11,12)

InChI Key

BYWBQQUNSMQHQV-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

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